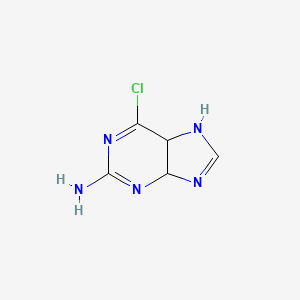

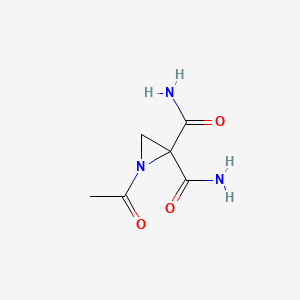

![molecular formula C8H7ClN2 B11913523 6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)

6-(Chloromethyl)imidazo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(クロロメチル)イミダゾ[1,5-a]ピリジンは、6位にクロロメチル基を持つ縮合イミダゾ-ピリジン環系を持つ複素環式化合物です。この化合物は、その潜在的な生物活性とより複雑な分子のビルディングブロックとしての役割から、医薬品化学において大きな関心を集めています。

2. 製法

合成経路と反応条件

6-(クロロメチル)イミダゾ[1,5-a]ピリジンの合成は、通常、適切な前駆体の環化縮合反応を伴います。一般的な方法の1つは、2-アミノピリジンを酸性条件下でクロロアセトアルデヒドと反応させ、続いて環化させてイミダゾ[1,5-a]ピリジンコアを形成させることです。クロロメチル基は、その後、ホルムアルデヒドと塩酸などの試薬を用いたクロロメチル化反応によって導入することができます。

工業生産方法

6-(クロロメチル)イミダゾ[1,5-a]ピリジンの工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に合わせて最適化されています。これには、反応条件と収率を一定にするために、連続フローリアクターの使用が含まれます。このプロセスには、目的の純度を得るために、再結晶またはクロマトグラフィーなどの精製工程も含まれる場合があります。

3. 化学反応の分析

反応の種類

6-(クロロメチル)イミダゾ[1,5-a]ピリジンは、次のような様々な化学反応を起こす可能性があります。

求核置換反応: クロロメチル基は、良い脱離基であり、この化合物は求核置換反応を受けやすくなります。

酸化と還元: イミダゾ[1,5-a]ピリジンコアは、酸化と還元反応に関与することができ、その電子特性を変化させます。

環化付加: この化合物は、環化付加反応によってより複雑な環系を形成することができます。

一般的な試薬と条件

求核置換反応: アゾ化ナトリウムやチオラートカリウムなどの試薬を、穏やかな条件下で使用することができます。

酸化: 過マンガン酸カリウムや過酸化水素などの試薬を用いることができます。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

主な生成物

求核置換反応: アゾ化物またはチオメチル誘導体などの生成物が得られます。

酸化: N-オキシドや他の酸化された形態などの生成物が得られる場合があります。

還元: イミダゾ[1,5-a]ピリジン環の還元形態。

4. 科学研究への応用

6-(クロロメチル)イミダゾ[1,5-a]ピリジンは、科学研究において幅広い用途を有しています。

医薬品化学: 様々な薬理学的に活性な化合物の合成のための前駆体として役立ちます。

生物学的研究: この化合物は、酵素阻害剤や受容体リガンドの研究に使用されます。

材料科学: その誘導体は、オプトエレクトロニクスデバイスやセンサーへの利用が検討されています。

工業用途: この化合物は、農薬やその他の工業用化学品の合成に使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

化学反応の分析

Types of Reactions

6-(Chloromethyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The imidazo[1,5-a]pyridine core can participate in oxidation and reduction reactions, altering its electronic properties.

Cycloaddition: The compound can undergo cycloaddition reactions to form more complex ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Products include azido or thiomethyl derivatives.

Oxidation: Products may include N-oxides or other oxidized forms.

Reduction: Reduced forms of the imidazo[1,5-a]pyridine ring.

科学的研究の応用

6-(Chloromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Material Science: Its derivatives are explored for use in optoelectronic devices and sensors.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

作用機序

6-(クロロメチル)イミダゾ[1,5-a]ピリジンの作用機序は、その特定の用途によって異なります。医薬品化学においては、酵素阻害剤や受容体リガンドとして作用し、特定の分子標的や経路と相互作用することがあります。クロロメチル基は、生体分子中の求核部位と共有結合を形成することができ、その生物活性につながります。

類似化合物との比較

類似化合物

イミダゾ[1,2-a]ピリジン: 環系における窒素原子の位置が異なるが、構造は類似しています。

イミダゾ[1,5-a]ピリミジン: ピリジン環ではなくピリミジン環を含みます。

6-メチルイミダゾ[1,5-a]ピリジン: 構造は類似していますが、クロロメチル基ではなくメチル基を持っています。

独自性

6-(クロロメチル)イミダゾ[1,5-a]ピリジンは、クロロメチル基の存在により、独特の反応性と潜在的な生物活性を持つことが特徴です。これは、特定の所望の特性を持つより複雑な分子を合成するための貴重な中間体となります。

特性

分子式 |

C8H7ClN2 |

|---|---|

分子量 |

166.61 g/mol |

IUPAC名 |

6-(chloromethyl)imidazo[1,5-a]pyridine |

InChI |

InChI=1S/C8H7ClN2/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H,3H2 |

InChIキー |

AVQTWZPMGHTSSH-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN2C1=CN=C2)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

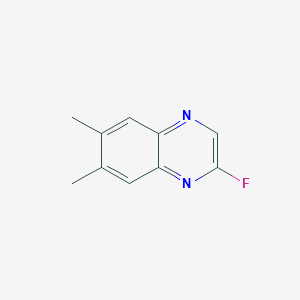

![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)

![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)